3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate
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Overview
Description
3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate typically involves multiple steps, including the formation of the dibenzo[c,h]xanthylium core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development and as a pharmacological tool.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including material science and catalysis.
Mechanism of Action
The mechanism by which 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium chloride
- 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium bromide
Uniqueness
Compared to similar compounds, 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate is unique due to its specific perchlorate anion, which can influence its reactivity and stability. This uniqueness makes it particularly valuable in certain research and industrial applications where these properties are advantageous.
Biological Activity
3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate (CAS No. 108826-49-9) is a synthetic compound belonging to the class of dibenzo[c,h]xanthylium derivatives. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmacology and organic electronics.
- Molecular Formula : C29H27ClO7
- Molecular Weight : 522.97 g/mol
- Synonyms : 3,11-Dimethoxy-7-phenyl-6,8,9,13-beta-tetrahydro-(5H)-dibenzo[c.h]xanthyliumperchlorate
Anticancer Properties
Research indicates that dibenzo[c,h]xanthylium derivatives exhibit significant anticancer activity. A study conducted by demonstrated that 3,11-Dimethoxy-7-phenyl derivatives showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of 3,11-Dimethoxy-7-phenyl derivatives resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be linked to its antioxidant properties .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of pathogenic bacteria | |
Neuroprotective | Reduces neuronal damage in models |
Case Study: Anticancer Efficacy
In a controlled study involving human cancer cell lines, 3,11-Dimethoxy-7-phenyl was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells. The study concluded that the compound could be a viable candidate for further development as an anticancer agent .
Case Study: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion method. The results showed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Properties
IUPAC Name |
7,19-dimethoxy-13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,4(9),5,7,13,17(22),18,20-octaene;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27O3.ClHO4/c1-30-21-10-14-23-19(16-21)8-12-25-27(18-6-4-3-5-7-18)26-13-9-20-17-22(31-2)11-15-24(20)29(26)32-28(23)25;2-1(3,4)5/h3-7,10-11,14-17,25,28H,8-9,12-13H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAJVCSFWWDDQI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CC2)C(=C4CCC5=C(C4=[O+]3)C=CC(=C5)OC)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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